molecular formula C18H36O B7767030 Elaidyl alcohol CAS No. 26446-12-8

Elaidyl alcohol

Cat. No.: B7767030
CAS No.: 26446-12-8
M. Wt: 268.5 g/mol
InChI Key: ALSTYHKOOCGGFT-MDZDMXLPSA-N
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Description

Elaidyl alcohol, also known as trans-9-octadecenol, is a monounsaturated fatty alcohol with the molecular formula C18H36O. It is derived from elaidic acid, which is the trans isomer of oleic acid. This compound is characterized by its unsaturated carbon chain with a trans double bond, making it distinct from its cis counterpart, oleyl alcohol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Elaidyl alcohol can be synthesized through the hydrogenation of elaidic acid. This process involves the selective hydrogenation of the double bond in elaidic acid using a catalyst such as ruthenium-tin-alumina under controlled conditions . The reaction typically occurs at low pressure and results in a high yield of this compound.

Industrial Production Methods: Industrial production of this compound often involves the hydrogenation of unsaturated fatty acids derived from natural sources. The process is optimized to ensure high purity and yield, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions: Elaidyl alcohol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Elaidyl alcohol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of elaidyl alcohol involves its interaction with cellular membranes and enzymes. The trans configuration of the double bond in this compound allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and enzyme activity .

Comparison with Similar Compounds

    Oleyl Alcohol: The cis isomer of elaidyl alcohol, with a similar structure but different physical and chemical properties.

    Palmitoleyl Alcohol: Another monounsaturated fatty alcohol with a shorter carbon chain.

    Linoleyl Alcohol: A polyunsaturated fatty alcohol with two double bonds.

Uniqueness of this compound: this compound’s trans configuration distinguishes it from other similar compounds, giving it unique properties such as higher melting point and different reactivity. This makes it particularly useful in applications where stability and specific reactivity are required .

Properties

IUPAC Name

(E)-octadec-9-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10,19H,2-8,11-18H2,1H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSTYHKOOCGGFT-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301014859
Record name Octadecen-1-ol
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Molecular Weight

268.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

506-42-3, 26446-12-8
Record name Elaidyl alcohol
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Record name Elaidic alcohol
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Record name Octadecen-1-ol
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Record name Elaidyl alcohol
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Record name Octadecen-1-ol
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Record name Octadecen-1-ol
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Record name (E)-octadec-9-enol
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Record name ELAIDIC ALCOHOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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